molecular formula C16H17BrN4O2 B2688691 5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380070-56-2

5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2688691
CAS No.: 2380070-56-2
M. Wt: 377.242
InChI Key: BBQKYZVNHGKXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring and a piperidine moiety linked through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the bromination of a pyrimidine precursor. The key steps include:

    Coupling Reaction: The coupling of the brominated pyrimidine with a piperidine derivative, often facilitated by a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions, utilizing automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Triethylamine, potassium carbonate.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Another brominated pyrimidine with a piperazine moiety.

    2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide: A complex compound with similar structural features.

Uniqueness

5-Bromo-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c17-13-9-19-16(20-10-13)23-11-12-4-7-21(8-5-12)15(22)14-3-1-2-6-18-14/h1-3,6,9-10,12H,4-5,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQKYZVNHGKXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=C(C=N2)Br)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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